Structural Distinction: 6-Isopropylpyrimidine-Thioether vs. Common Pyrimidine-Oxy Analogs
The target compound incorporates a thioether (C–S–C) linkage between the indoline and the 6-isopropylpyrimidine ring, whereas many comparator pyrimidyl-indoline scaffolds employ an ether (C–O–C) linkage (e.g., those described in patent US 2010/0292259) [2]. The sulfur atom in the thioether confers distinct electronic polarizability and metabolic stability relative to the oxygen atom in ether-linked analogs. Although quantitative comparative data for this exact compound are absent, class-level inference from analogous kinase inhibitor series indicates that thioether-to-ether replacement can alter IC₅₀ values by >10-fold against GSK-3β and related kinases [1].
| Evidence Dimension | Linker atom (S vs. O) impact on kinase binding |
|---|---|
| Target Compound Data | Thioether linkage (S atom) between indoline and pyrimidine |
| Comparator Or Baseline | Ether-linked pyrimidyl-indoline analogs (US 2010/0292259 examples) |
| Quantified Difference | Not directly quantified for this compound; class-level SAR suggests >10-fold IC₅₀ variation possible |
| Conditions | In vitro kinase inhibition assays; class-level inference from GSK-3β and BTK inhibitor series |
Why This Matters
The thioether motif may offer a differentiated selectivity and metabolic stability profile, making procurement justified when screening requires a scaffold distinct from the more prevalent ether-linked analogs.
- [1] BindingDB. GSK-3 inhibitor class-level SAR data. https://www.bindingdb.org (accessed 2026-04-28). View Source
- [2] Daiichi Sankyo Company, Limited. Pyrimidyl indoline compound. US Patent 20100292259, 2010. View Source
